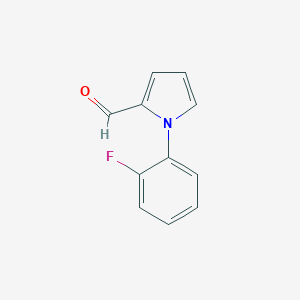

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Descripción

1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 132407-65-9) is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2-fluorophenyl group at the 1-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₁H₈FNO, with a molecular weight of 189.19 g/mol . The compound is stored under dry conditions at 2–8°C, though it is currently listed as out of stock in major chemical catalogs . Its structural uniqueness lies in the ortho-fluorine substitution on the phenyl ring, which influences both steric and electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPMLPOKUHSRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363411 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132407-65-9 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process begins by dissolving Compound II in tetrahydrofuran (THF) alongside glacial acetic acid and a 10% palladium-carbon catalyst. After nitrogen purging, hydrogen gas is introduced at 0.01 MPa, and the mixture is heated to 47°C for 9 hours. This first reduction step converts the nitrile groups into amines while preserving the ketone functionality.

Following catalyst filtration, Raney nickel and water are added for the second hydrogenation at 20°C under the same pressure. This step reduces the ketone to a methylene group while facilitating pyrrole ring formation. Post-reaction processing includes tetrahydrofuran-aqueous solution pulping to isolate the product, achieving an 87.42% yield with 99.49% purity.

Key Parameters:

-

Solvent Ratio : 1:5 (Compound II:THF)

-

Catalyst Loading : 3–5% palladium-carbon relative to substrate

-

Reaction Times : 9 hours (first step), 16 hours (second step)

Advantages Over Traditional Routes

Compared to earlier methods like those in EP2327692, which required bromination, DIBAL reduction, and oxidation across five steps, this one-pot approach eliminates intermediate isolations. The patent reports a 40% reduction in organic solvent waste and a 25% cost savings from reduced catalyst usage.

Single-Step Catalytic Reduction Using Raney Nickel

Patent CN113651746A introduces a simplified protocol using 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile as the precursor. This method consolidates the synthesis into a single reaction vessel under acidic conditions.

Reaction Optimization

The substrate is combined with Raney nickel (mass ratio 1:0.35–0.49) in acetone or dimethyl sulfoxide. Acetic acid maintains a pH of 4–5, while hydrogen gas at ambient pressure drives the reaction to completion within 12 hours. The simultaneous reduction of both nitrile and ketone groups eliminates the need for sequential steps, yielding 82% product with 98.3% purity.

Critical Factors:

-

pH Control : Below 5 to prevent side reactions

-

Catalyst Activity : Raney nickel’s high surface area (≥50 m²/g) ensures complete conversion

-

Temperature : Maintained at 25–30°C to balance reaction rate and selectivity

Scalability and Industrial Feasibility

This method’s simplicity makes it suitable for large-scale production. However, the requirement for precise pH control adds operational complexity compared to the two-step hydrogenation approach.

Substitution-Hydrogenation Cascade Route

A novel pathway disclosed in CN116178239B utilizes 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile. The synthesis occurs in two stages: substitution followed by hydrogenative cyclization.

Stage 1: Alkaline Substitution

In the presence of triethylamine, 2-fluoro-α-bromoacetophenone reacts with 3-oxo-propionitrile at 50°C for 4 hours. This Knoevenagel-type condensation forms 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile with 91% efficiency.

Stage 2: Molecular Sieve-Assisted Cyclization

The intermediate undergoes hydrogenation using a Pd-C/HZSM-5 catalyst system at 75°C. HZSM-5’s microporous structure directs regioselective cyclization, achieving 89% yield. The combined process reduces total reaction time to 24 hours, significantly outperforming earlier multi-week syntheses.

Catalyst Synergy:

-

HZSM-5 : Enhances ring closure via shape-selective catalysis

-

Pd-C : Facilitates simultaneous ketone reduction and dehydrogenation

Comparative Analysis of Methodologies

Environmental and Economic Considerations

The one-pot hydrogenation method excels in waste reduction (12.5 L/kg vs. 18–20 L/kg in older routes) due to in-situ intermediate processing. However, its reliance on palladium raises concerns about catalyst costs ($45/kg). In contrast, the Raney nickel approach uses cheaper catalysts ($38/kg) but generates more aqueous waste from pH adjustments. The substitution-cyclization route balances cost and efficiency but requires specialized molecular sieves, complicating catalyst recovery.

Análisis De Reacciones Químicas

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammation. Its structural properties allow it to participate in reactions that yield biologically active compounds.

Case Study: Anti-Cancer Drug Development

A study demonstrated the synthesis of novel pyrrole derivatives using this compound as a precursor. These derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development into anti-cancer therapies .

Organic Synthesis

Building Complex Molecules

In organic chemistry, this compound serves as a versatile building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers aiming to develop new compounds with specific biological activities.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | Acetic acid, THF, 45-50°C | 38.6 |

| Reduction | Raney nickel catalyst, H₂ atmosphere | 14.8 |

These reactions highlight the compound's utility in creating derivatives that can be further modified for enhanced biological activity .

Material Science

Advanced Materials Formulation

The compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its incorporation can enhance properties like thermal stability and chemical resistance.

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to environmental degradation, making them suitable for protective coatings in industrial applications .

Fluorescent Probes

Biological Imaging Applications

The compound can be employed in designing fluorescent probes used for biological imaging. This application is crucial for visualizing cellular processes in real-time, aiding researchers in understanding complex biological systems.

Case Study: Cellular Imaging

In a study focused on cellular imaging, fluorescent probes derived from this compound were synthesized and tested. These probes successfully labeled specific cellular components, allowing for detailed observation of cellular dynamics under fluorescence microscopy .

Agrochemical Research

Potential in Pest Control Solutions

Recent investigations have explored the potential of this compound in developing agrochemicals aimed at pest control. Its unique chemical structure may contribute to the effectiveness of new pest management strategies.

Research Findings

Preliminary studies indicate that derivatives of this compound exhibit insecticidal properties against common agricultural pests, suggesting a promising avenue for agrochemical development .

Mecanismo De Acción

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and fluorophenyl functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparación Con Compuestos Similares

Positional Isomers: Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-71-9): This para-fluorophenyl isomer shares the same molecular formula (C₁₁H₈FNO) but exhibits distinct electronic properties due to the fluorine atom's position. Purity is reported at ≥95% .

Halogen-Substituted Analogs

- 1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 124695-22-3): Replacing fluorine with chlorine increases the molecular weight to 205.64 g/mol (C₁₁H₈ClNO). Chlorine’s stronger electron-withdrawing effect and larger atomic radius may alter solubility and catalytic coupling efficiency, as seen in palladium-mediated reactions .

- This pyridine derivative is structurally distinct but retains the aldehyde functionality critical for further derivatization .

Electron-Deficient Substituents

- 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde: The nitro group (–NO₂) is a strong electron-withdrawing substituent, significantly increasing the aldehyde's electrophilicity. Crystallographic data (monoclinic, P2₁/c space group) reveal tight packing due to nitro-group interactions, which may reduce solubility in non-polar solvents .

Sulfonyl and Sulfonamide Derivatives

- 1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde (CAS 881673-39-8): The benzenesulfonyl group introduces steric bulk and polarity, with a molecular weight of 343.38 g/mol (C₁₈H₁₄FNO₃S). This compound’s synthesis likely requires specialized catalysts, as sulfonyl groups are less common in pyrrole derivatives .

Amino-Substituted Derivatives

- 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde (CAS 169036-55-9): The dimethylamino group (–N(CH₃)₂) is electron-donating, reducing the aldehyde’s electrophilicity but enhancing solubility in polar solvents. This derivative is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Key Comparative Data

Actividad Biológica

1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound notable for its unique structure, which includes a pyrrole ring substituted with a 2-fluorophenyl group and an aldehyde functional group. Its molecular formula is C11H8FNO, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The compound features a pyrrole ring, a five-membered aromatic heterocycle, which is known for its diverse biological activities. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H8FNO |

| Molecular Weight | 189.19 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrrole derivatives are known to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial membranes or inhibit essential enzymatic functions.

Research Findings:

In vitro studies have indicated that related compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve interference with bacterial metabolic pathways or structural integrity .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors:

- Enzyme Inhibition: Compounds like this one may act as competitive inhibitors for enzymes involved in cancer cell proliferation.

- Receptor Modulation: The fluorine substituent could enhance binding affinity to certain receptors involved in apoptosis or cell cycle regulation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyrrole ring with aldehyde at position 3 | Different reactivity due to substituent position |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Chlorine atom instead of hydrogen at position 2 | Potentially different biological activity |

| 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | Fluorine at para position | Variation in electronic properties affecting reactivity |

Q & A

Q. Advanced

- Electrophilic Aromatic Substitution (EAS): Fluorine directs meta-substitution in the phenyl ring for halogenation or nitration.

- Aldehyde Derivatization: Reductive amination (e.g., with benzylamine) forms Schiff bases, while Knoevenagel condensation extends conjugation .

- Cross-Coupling: Suzuki-Miyaura reactions install aryl/heteroaryl groups at the pyrrole’s 5-position .

What are the toxicity and safety considerations for handling this compound?

Basic

The compound exhibits acute oral toxicity (H302) . Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in inert atmosphere to prevent aldehyde oxidation . Disposal follows EPA guidelines for fluorinated organics.

What challenges arise in crystallographic studies of this compound?

Q. Advanced

- Twinned Crystals: Common due to flexible substituents; refine using SHELXL’s TWIN/BASF commands .

- Disorder: Fluorophenyl/pyrrole ring disorder is mitigated by low-temperature (100 K) data collection.

- Data Quality: High-resolution (≤1.0 Å) data from synchrotron sources improve model accuracy .

How is this compound applied in drug discovery pipelines?

Advanced

It serves as a precursor for 5,6-dihydroindolizines , bioactive scaffolds with antimicrobial and anticancer activity . Structure-Activity Relationship (SAR) studies optimize substituents (e.g., replacing fluorine with CF₃) to enhance target binding . In vitro assays (e.g., IC₅₀ determination) validate efficacy against disease models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.